N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJEGCCUIVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608885 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-87-8 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: Used to alter the oxidation state of the compound, often to increase its stability or modify its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperidine derivatives with altered pharmacological properties.
Scientific Research Applications
Sigma Receptor Modulation
The compound exhibits significant biological activity as a ligand for sigma receptors, which are implicated in various physiological processes and disease states, including neurodegenerative disorders and cancer. Its ability to modulate these receptors suggests potential therapeutic applications in treating conditions such as:
- Depression
- Anxiety
- Pain management
Studies involving N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide have employed techniques such as radiolabeled binding assays and molecular docking simulations to elucidate binding affinities and mechanisms of action. Understanding these interactions is essential for predicting therapeutic efficacy and safety profiles.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Neurodegenerative Disorders : Research indicates that sigma receptor modulators may play a role in neuroprotection and cognitive enhancement, making this compound a candidate for further investigation in Alzheimer's disease treatment .
- Cancer Therapy : The compound's ability to interact with sigma receptors has been explored in the context of cancer therapy, where it may help modulate tumor growth and response to treatment .
- Pain Management : Given its pharmacological profile, this compound could be investigated for its analgesic properties, particularly in conditions where conventional pain management strategies are inadequate.
Mechanism of Action
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves the inhibition of GABA aminotransferase. By blocking this enzyme, the compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide with compounds sharing structural motifs such as piperidine/piperazine cores, halogenated aromatic systems, or sulfonamide/benzamide functionalities.
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Lipophilicity and Bioavailability: The 3-chloropropyl group in the target compound confers higher lipophilicity (clogP ~3.5, estimated) compared to N-methyl-3-(4-piperidinyl)benzamide (clogP ~2.1), which lacks a halogenated alkyl chain . This may enhance CNS penetration but could increase off-target binding.
Receptor Binding Profiles :
- Piperidine/piperazine-based compounds (e.g., ) often target GPCRs due to their conformational flexibility. The target compound’s chloropropyl chain may sterically hinder binding to tight receptor pockets compared to the trifluoromethylphenyl group in ’s derivatives, which enhances aromatic stacking interactions .
Metabolic Stability: Fluorination (as in the target compound and ) generally reduces oxidative metabolism.
Biological Activity
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound with significant biological activity, particularly in the context of neurological research. This article details its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Overview
This compound is primarily recognized for its potent inhibition of gamma-aminobutyric acid (GABA) aminotransferase , an enzyme that degrades GABA, a key inhibitory neurotransmitter in the brain. By inhibiting this enzyme, this compound increases GABA levels, which can enhance its inhibitory effects on neuronal activity, making it a candidate for treating various neurological disorders such as anxiety and epilepsy .
The mechanism by which this compound exerts its effects involves:
- Inhibition of GABA Aminotransferase : This inhibition leads to increased concentrations of GABA in synaptic clefts, promoting enhanced inhibitory signaling in the central nervous system.
- Potential Modulation of Neurotransmitter Levels : The compound may also influence the balance of other neurotransmitters, contributing to its therapeutic effects .
Neurological Disorders
This compound has been explored for its potential in treating:
- Anxiety Disorders : By increasing GABA levels, it may reduce anxiety symptoms.
- Epilepsy : Its ability to enhance inhibitory neurotransmission could provide therapeutic benefits in seizure control.
Comparative Studies
In comparative studies with other piperidine derivatives, this compound stands out due to its specific action on GABA aminotransferase. Other derivatives may target different pathways or exhibit varied biological activities:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| N-(piperidin-4-yl)benzamide | Various receptor interactions | Antidepressant |
| 1,4-disubstituted piperidines | Antimalarial activity | Malaria treatment |
This comparison highlights the unique role of this compound in modulating GABAergic signaling compared to other compounds .
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Animal Models of Anxiety : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests.
- Seizure Models : In models induced by pentylenetetrazol (PTZ), the compound exhibited a dose-dependent reduction in seizure frequency, suggesting potential anti-seizure properties .
The synthesis of this compound typically involves multi-step organic reactions starting from piperidine derivatives. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClFN2O |
| Molecular Weight | 298.78 g/mol |
| CAS Number | 72084-87-8 |
| InChI Key | FHLJEGCCUIVEJA-UHFFFAOYSA-N |
These properties are crucial for understanding the compound's behavior in biological systems .
Q & A
Q. What are the optimal synthetic routes for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and amide coupling reactions. Key steps include:
- Piperidine functionalization : Reacting piperidine derivatives with 3-chloropropyl groups under anhydrous conditions (e.g., DCM, 0–5°C) to form the 1-(3-chloropropyl)piperidine intermediate .
- Amide bond formation : Coupling 4-fluorobenzoic acid derivatives with the piperidine intermediate using coupling agents like HATU or EDCI in DMF at 25–40°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine alkylation | 3-Chloropropyl bromide, K₂CO₃, DCM, 0°C | 72–85 | |
| Amide coupling | HATU, DIPEA, DMF, 25°C, 12h | 65–78 |
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl groups) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 488.6) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested.
Advanced Research Questions
Q. How to resolve contradictions in reaction yields under varying solvent conditions?
- Methodological Answer : Discrepancies in yields (e.g., 48–70% in amide coupling ) often arise from solvent polarity and temperature effects. Strategies include:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, temperature, reagent ratios) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
- Example Optimization : Replacing DMF with THF increased yields by 15% due to reduced side reactions .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., transition states in amide bond formation) .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; prioritize poses with lowest ΔG values .
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis .
Q. How to analyze unexpected byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify byproduct masses and fragmentation patterns (e.g., chlorinated side products from incomplete alkylation) .
- Isolation and NMR : Compare H shifts of byproducts with expected intermediates (e.g., δ 2.34 ppm for unreacted methyl groups) .
- Mechanistic Hypothesis Testing : Use deuterated solvents to trace proton transfer pathways .
Data Contradiction Analysis
Case Study : Conflicting reports on amide coupling efficiency (65% vs. 78% yields ):
- Root Cause : Differences in activating agents (HATU vs. EDCI) and base (DIPEA vs. TEA).
- Resolution : Standardize reagents and use in situ coupling monitoring via FT-IR to optimize reaction progress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
